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Application Notes: Rapamycin Dosage for In Vivo Studies

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Compound of Interest		
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Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1] [2] The mTOR pathway governs essential cellular processes such as growth, proliferation, metabolism, and survival.[1][3] Due to its central role, rapamycin is a widely utilized tool in preclinical research for cancer, aging, immunology, and metabolic disorders.[1][2] The success of in vivo studies using rapamycin is critically dependent on the dosage, administration route, frequency, and formulation. These notes provide a comprehensive guide, including summarized data and detailed protocols, for researchers designing in vivo experiments with rapamycin.

Data Presentation: Rapamycin Dosage in Murine Models

The dosage and administration of rapamycin can vary significantly based on the research area and the specific animal model used. The following tables summarize quantitative data from various studies to facilitate experimental design.

Table 1: Rapamycin Dosage for In Vivo Cancer Studies in Mice



Mouse Strain	Tumor Model	Administr ation Route	Dosage	Vehicle/F ormulatio n	Key Outcome s	Referenc e
Nude Mice	C6 Rat Glioma Xenograft	Intraperiton eal (i.p.)	~4 mg/kg/day	Not Specified	Reduced tumor growth and vascular permeabilit y.	[4]
SCID Mice	Ewing's Sarcoma Xenograft	Oral	7 mg/kg	Normal Saline	Complete inhibition of tumor growth during therapy.	[5]
MMTV- PyV-mT	Mammary Carcinoma	Intraperiton eal (i.p.)	0.75 & 3.0 mg/kg	Not Specified	Dose- dependent inhibition of premaligna nt lesion growth.	[6]
p53-/-	Spontaneo us Tumors	Oral Gavage	0.5 mg/kg/day (5 days on, 9 days off)	Rapatar (nanoformu lated micelles)	Delayed tumor developme nt and extended mean lifespan.[3]	[1][3]
HER-2/neu Transgenic	Mammary Tumors	Intraperiton eal (i.p.)	1.5 mg/kg every other day	Not Specified	Delayed onset of spontaneo us carcinogen esis.	[1][3]

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A/J Mice	Tobacco- induced Lung Tumors	Intraperiton eal (i.p.)	1.5 mg/kg/day (5 of 7 days)	Not Specified	Antitumor effect observed.	[1]
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Table 2: Rapamycin Dosage for In Vivo Anti-Aging and Metabolism Studies in Mice

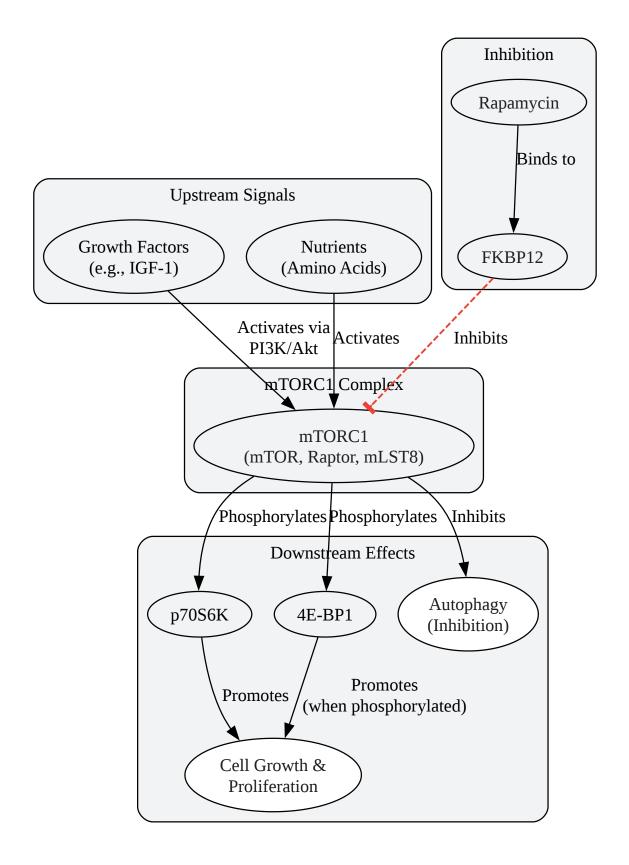


Mouse Strain	Study Focus	Administr ation Route	Dosage	Vehicle/F ormulatio n	Key Outcome s	Referenc e
C57BL/6J	Lifespan Extension	Intraperiton eal (i.p.)	2 mg/kg every 5 days	0.9% NaCl, 5% PEG400, 5% Tween 20, 3% ethanol	Extended lifespan with reduced impact on glucose homeostasi s.	[7]
Ndufs4 KO	Mitochondr ial Disease	Intraperiton eal (i.p.)	8 mg/kg/day	Not Specified	Attenuated disease symptoms and progressio n.[8][9]	[8][9]
C57BL/6	Obesity (High-Fat Diet)	Intraperiton eal (i.p.)	1.5 mg/kg once weekly	5% Tween- 80, 5% PEG 400, 4% ethanol in PBS	Significantl y extended lifespan in obese male mice.	[10]
Genetically Heterogen eous	Lifespan Extension	Dietary	14 ppm (mg/kg of food)	Microenca psulated in food	Increased lifespan.[8] [9]	[8][9]
Genetically Heterogen eous	Lifespan Extension	Dietary	42 ppm (mg/kg of food)	Microenca psulated in food	Greater lifespan extension than lower doses.[11]	[11][12]

Signaling Pathway and Experimental Workflow



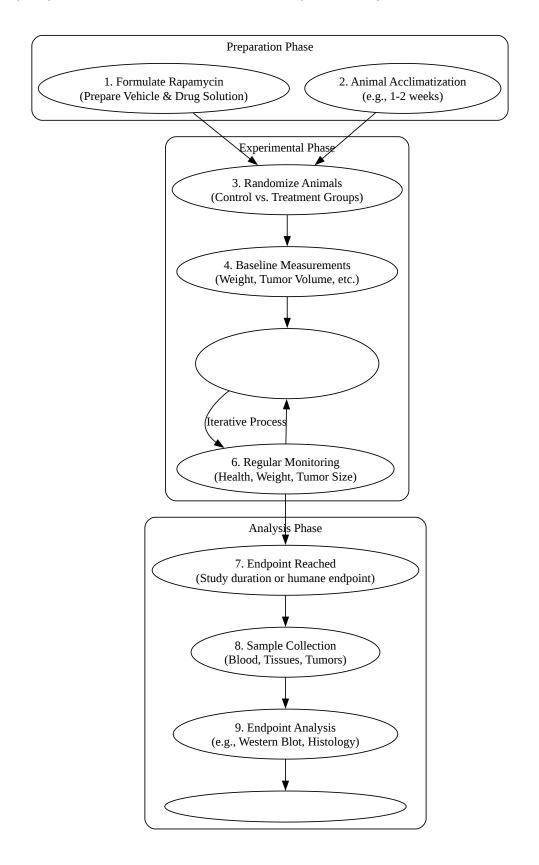
Visualizing the mechanism of action and the experimental process is crucial for planning and execution.





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Caption: Rapamycin binds to FKBP12, and this complex directly inhibits mTORC1.





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Caption: A typical workflow for an in vivo study using Rapamycin.

Experimental Protocols

Accurate and consistent preparation of rapamycin solutions is critical for reproducible results. Due to its poor water solubility, specific vehicles are required.

Protocol 1: Preparation of Rapamycin for Intraperitoneal (IP) Injection

This protocol provides a common method for preparing rapamycin for IP administration in mice. [12]

Materials:

- Rapamycin powder
- 100% Ethanol (for stock solution)
- PEG 400 (Polyethylene glycol 400)
- Tween 80 (Polysorbate 80)
- Sterile Water or PBS
- Sterile microcentrifuge tubes
- 0.22 μm sterile syringe filter

Procedure:

- Prepare Stock Solution (e.g., 50 mg/mL):
 - Aseptically weigh the required amount of rapamycin powder.



- Dissolve the rapamycin in 100% ethanol to create a high-concentration stock solution (e.g., 50 mg/mL).[12]
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into small volumes in sterile tubes and store at -80°C to avoid repeated freeze-thaw cycles.[12]
- Prepare Vehicle Solution:
 - Prepare a vehicle solution of 5% PEG 400 and 5% Tween 80 in sterile water.[12] For example, to make 10 mL, add 0.5 mL of PEG 400 and 0.5 mL of Tween 80 to 9 mL of sterile water. Some protocols may use a 10% concentration of each.[2]
- Prepare Working Solution for Injection (e.g., 1 mg/mL):
 - On the day of injection, thaw an aliquot of the rapamycin stock solution.
 - Dilute the stock solution into the prepared vehicle to achieve the final desired concentration.[12]
 - Example Calculation for 1 mg/mL: To make 1 mL of 1 mg/mL solution from a 50 mg/mL stock, add 20 μL of the stock solution to 980 μL of the vehicle solution.
 - Vortex the working solution thoroughly.
 - Filter the final solution through a 0.22 μm sterile syringe filter before injection to ensure sterility.[12]

Administration:

- Weigh the mouse to calculate the precise injection volume based on the desired dosage (e.g., for a 2 mg/kg dose in a 25g mouse, inject 50 μL of a 1 mg/mL solution).
- Administer via intraperitoneal injection into the lower abdominal quadrant, avoiding the midline.[12]

Protocol 2: Preparation of Rapamycin for Oral Gavage

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This protocol describes the preparation of a rapamycin suspension for oral administration.

Materials:

- Rapamycin powder
- Vehicle (e.g., 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water)[1][3]
- Mortar and pestle or homogenizer
- · Oral gavage needles

Procedure:

- Prepare Vehicle Solution:
 - Prepare a 0.5% (w/v) solution of methylcellulose or CMC in sterile water. For example, dissolve 0.5 g of methylcellulose powder in 100 mL of sterile water.[1] This may require stirring for an extended period.
- Prepare Rapamycin Suspension:
 - Weigh the required amount of rapamycin powder.
 - Triturate the rapamycin powder with a small amount of the vehicle in a mortar to form a smooth paste.[1]
 - Gradually add the remaining vehicle while continuously mixing or homogenizing to obtain a uniform suspension at the desired final concentration.

Administration:

- Weigh the animal to calculate the required dose volume. The maximum recommended gavage volume for a mouse is typically 10 mL/kg.[12]
- Administer the suspension to the animal using an appropriately sized oral gavage needle.
 [1] Ensure the suspension is well-mixed immediately before drawing it into the syringe.



Protocol 3: Preparation of Rapamycin in Diet

For long-term studies, administering rapamycin in the diet is a non-invasive method that provides continuous exposure.[12]

Materials:

- Microencapsulated rapamycin
- · Powdered or pelleted rodent chow
- Food mixer

Procedure:

- Dose Calculation:
 - Determine the target dose in parts per million (ppm), where 1 ppm equals 1 mg of rapamycin per kg of food. A common dose for lifespan studies is 14 ppm.[2][8]
- Diet Preparation:
 - Thoroughly mix the calculated amount of microencapsulated rapamycin with the rodent chow using a food mixer to ensure homogenous distribution.
 - It is critical to also prepare a control diet by mixing the chow with the empty microcapsules (placebo) to account for any effects of the encapsulation material.
- Administration:
 - Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.
 - Regularly monitor food intake and body weight to assess drug consumption and the general health of the animals.[2]



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